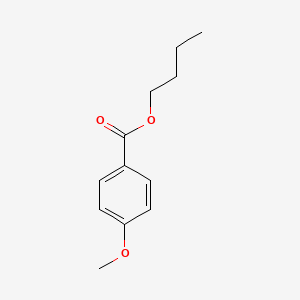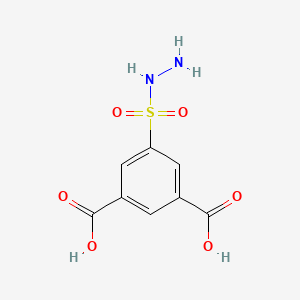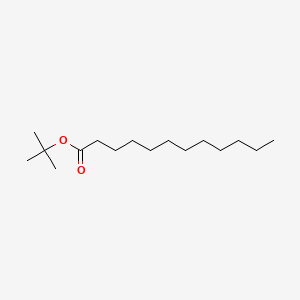
Butyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, butyl ester typically involves the esterification of 4-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 4-methoxy-, butyl ester follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be advantageous in industrial settings due to their reusability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 4-methoxybenzoic acid and butanol.
Reduction: Catalytic hydrogenation can reduce the ester to the corresponding alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions .
Major Products
Hydrolysis: 4-methoxybenzoic acid and butanol.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used .
Scientific Research Applications
Butyl 4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential antimicrobial properties and as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its stability and pleasant aroma.
Industry: Utilized in the manufacture of fragrances, flavors, and cosmetics due to its aromatic properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, butyl ester involves its interaction with various molecular targets depending on its application. For instance, as an antimicrobial agent, it disrupts microbial cell membranes, leading to cell lysis. In esterification reactions, it acts as a nucleophile, attacking electrophilic carbonyl carbon atoms .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 4-methoxybenzoate is unique due to its longer alkyl chain, which imparts different physical properties such as boiling point and solubility compared to its methyl and ethyl counterparts. This makes it more suitable for specific industrial applications where these properties are advantageous .
Properties
CAS No. |
6946-35-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
butyl 4-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-12(13)10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
DXKMHDQQRQRYCI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
6946-35-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,2,4]Triazolo[1,5-a]pyridine, 2-methyl-8-nitro-](/img/structure/B1619316.png)




![Dibenzo[b,ghi]perylene](/img/structure/B1619323.png)
![Hexahydropyrazolo[1,2-a]pyrazole](/img/structure/B1619324.png)

